(R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is an organic compound notable for its potential applications in pharmaceuticals, particularly in the development of targeted therapies. This compound belongs to a class of molecules that exhibit significant biological activity, making it a subject of interest in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, which provide detailed information on its structure, synthesis, and applications. The compound's CAS number is 1354011-40-7, which is used for identification purposes in chemical databases .
(R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is classified as a pyrrolidine derivative. It features a pyrimidine ring, which is a common motif in many pharmaceutical agents, particularly those targeting nucleic acid synthesis or modification.
The synthesis of (R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. Key methods include:
The synthesis may involve the following steps:
The molecular formula of (R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is C13H20N4O3. The structure includes:
The compound's molecular weight is approximately 280.32 g/mol. Its structural representation can be depicted using various chemical drawing software, illustrating the connectivity between atoms and functional groups .
(R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can participate in various chemical reactions, including:
The reactivity profile indicates that this compound could be modified to enhance its pharmacological properties or reduce side effects through targeted chemical modifications.
The mechanism of action for (R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate likely involves:
Research indicates that compounds with similar structures often interact with DNA or RNA synthesis pathways, making them potential candidates for cancer therapy or antiviral treatments .
(R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is typically characterized by:
Key chemical properties include:
This compound has potential applications in:
The stereoselective construction of the chiral pyrrolidine core demands precise enantiomeric control to preserve the (R)-configuration essential for biological activity. Industry-standard approaches employ:
Table 1: Enantioselective Synthesis Performance
Method | Catalyst/Reagent | ee (%) | Yield (%) |
---|---|---|---|
Chiral Pool Derivatization | (R)-Proline | >99 | 78 |
Asymmetric Hydrogenation | Ir-(S)-BINAP | 92–95 | 85 |
Enzymatic Resolution | Lipase B / vinyl acetate | 98 | 45* |
*Theoretical maximum for resolution
Ether bond formation between the pyrrolidine oxygen and pyrimidine carbon relies on nucleophilic aromatic substitution (SNAr) or Mitsunobu protocols:
Table 2: Etherification Reaction Parameters
Condition | Base | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃, 80°C | K₂CO₃ | CH₃CN | 12 | 75–80 |
Cs₂CO₃, 80°C | Cs₂CO₃ | CH₃CN | 10 | 88 |
DIAD/PPh₃, 0°C | None | CH₂Cl₂ | 4 | 82 |
K₂CO₃, 80°C (4-F-pyrimidine) | K₂CO₃ | DMF | 8 | 85 |
Microwave irradiation drastically enhances SNAr efficiency for sterically hindered pyrrolidine-pyrimidine coupling:
The acid-labile tert-butoxycarbonyl (Boc) group shields the pyrrolidine nitrogen during pyrimidine coupling:
Final compound isolation necessitates multistep purification to eliminate regioisomers and catalyst residues:
Table 3: Purification Methods Comparison
Method | Purity (%) | Recovery (%) | Chiral Purity (%) |
---|---|---|---|
Silica Gel (gradient) | 98.5 | 95 | 99.2 |
Methanol/Water Crystallization | 99.5 | 75 | 98.8 |
Combined Process | 99.5 | 90* | 99.0 |
*Overall yield after crystallization
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3